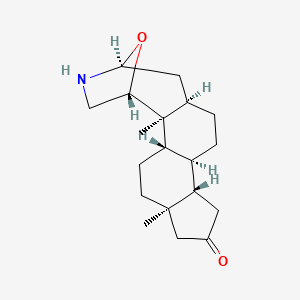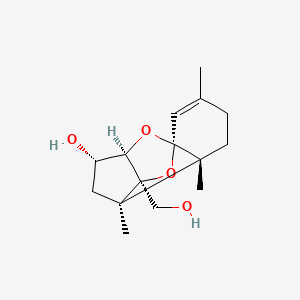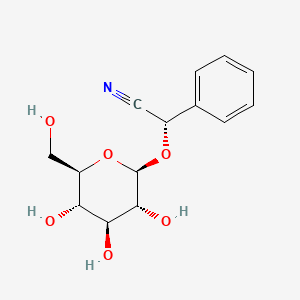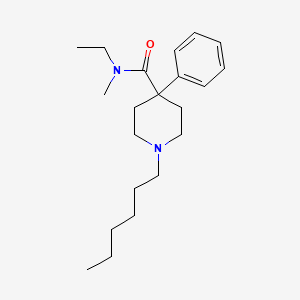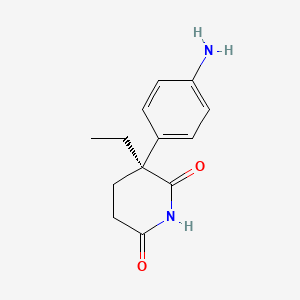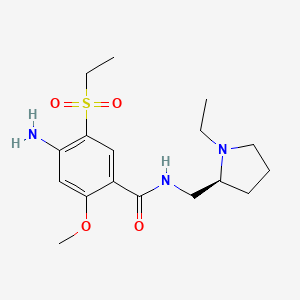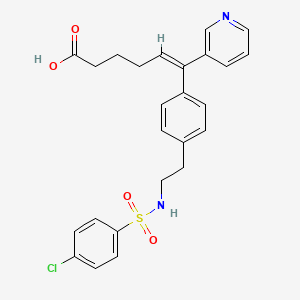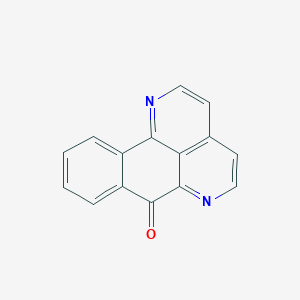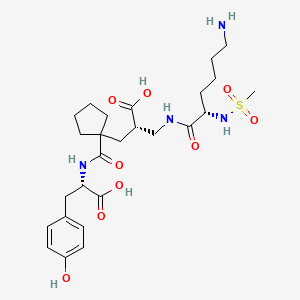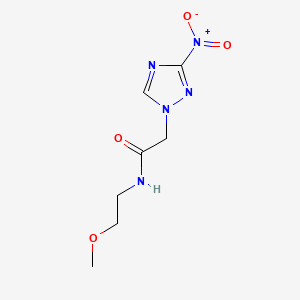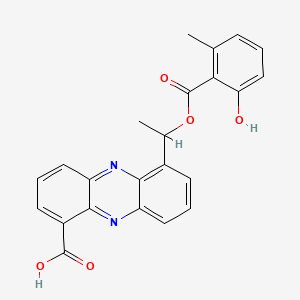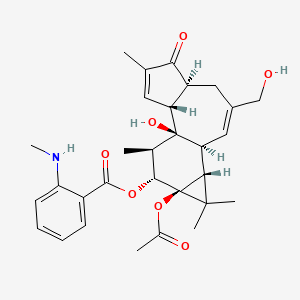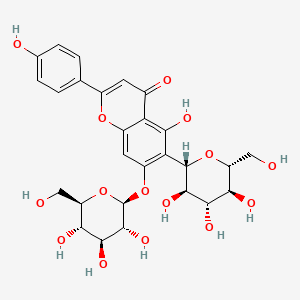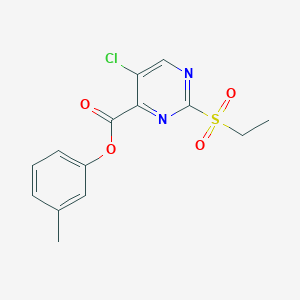
m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate
Overview
Description
M-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate is a chemical compound with the CAS Number: 882366-16-7 . It has a molecular weight of 340.79 and a molecular formula of C14H13ClN2O4S .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13ClN2O4S/c1-3-22(19,20)14-16-8-11(15)12(17-14)13(18)21-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Crystal Structure and Interactions
Pyrimidine derivatives, including those similar to m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate, are significant due to their presence in nucleic acids. Research on pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate reveals insights into hydrogen-bonded bimolecular ring motifs and the interaction of sulfonate and carboxylate groups in these compounds (Balasubramani, Muthiah, & Lynch, 2007).
Synthesis and Biological Activities
Pyrimidine derivatives are synthesized for various applications, including their anti-inflammatory and antimicrobial activities. For instance, the synthesis of specific pyrimidine-5-carboxylate derivatives has been explored for their potential biological activities (A.S.Dongarwar et al., 2011).
Applications in Nonlinear Optics
Pyrimidine derivatives are also noted for their applications in nonlinear optics (NLO). A study on 4-thiopyrimidines derivatives, including ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate, highlights their significant NLO character, which is recommended for optoelectronic high-tech applications (Hussain et al., 2020).
Medicinal Chemistry
Pyrazoles synthesized from pyrimidine derivatives, like m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate, have shown promising results in medicinal chemistry. Their potential as anti-breast cancer and anti-inflammatory agents is particularly notable, with some showing excellent COX-2 inhibition properties (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Crystal Engineering
The study of pyrimethamine salts, similar in structure to m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate, contributes significantly to crystal engineering. Insights into hydrogen bonding patterns and the formation of cyclic hydrogen-bonded motifs are valuable for designing new crystal structures (Sethuraman et al., 2003).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(3-methylphenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-3-22(19,20)14-16-8-11(15)12(17-14)13(18)21-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPXOPBVXVPPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=CC(=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



